Exclusive Isocyanide Selectivity in Cyanation of Tertiary Alcohols Versus Nitrile Formation for Primary Analogs
In the Mukaiyama cyanation protocol using diethyl cyanophosphonate and 2,6-dimethyl-1,4-benzoquinone (DMBQ), primary alkyl diphenylphosphinites (e.g., methyl, ethyl) afford the corresponding nitriles in high yields (typically 70–90%, see Table 1 of the original publication). In contrast, tertiary alkyl diphenylphosphinites, including the cumyl ester derived from 2-phenylpropan-2-ol, produce the corresponding isocyanides exclusively, with no detectable nitrile formation under additive-free conditions [1]. The cumyl phosphinite substrate specifically furnished 2-phenylpropan-2-yl isocyanide in approximately 32% isolated yield under the optimized conditions for tertiary alcohols, as tabulated in the comprehensive substrate scope study [1].
| Evidence Dimension | Product selectivity (nitrile vs. isocyanide) in cyanation reaction |
|---|---|
| Target Compound Data | 100% isocyanide selectivity; 32% yield of 2-phenylpropan-2-yl isocyanide |
| Comparator Or Baseline | Primary alkyl diphenylphosphinites (e.g., n-octyl, benzyl): 100% nitrile selectivity; yields 70–90% |
| Quantified Difference | Complete reversal of chemoselectivity (nitrile → isocyanide); yield lower for tertiary substrate (32% vs. 70–90%) |
| Conditions | Diethyl cyanophosphonate, DMBQ, CH₂Cl₂, 0 °C to rt; tertiary substrate reacted in the absence of ZnO additive |
Why This Matters
This exclusive isocyanide selectivity is critical for synthetic routes requiring isocyanide intermediates; substituting a primary phosphinite would yield the wrong product class entirely.
- [1] Masutani, K.; Minowa, T.; Hagiwara, Y.; Mukaiyama, T. 'Cyanation of Alcohols with Diethyl Cyanophosphonate and 2,6-Dimethyl-1,4-benzoquinone by a New Type of Oxidation–Reduction Condensation.' Bulletin of the Chemical Society of Japan, 2006, 79(7), 1106–1117. Table 1, entry for 2-phenylpropan-2-ol. View Source
